Amlodipine is a dihydropyridine derivative classified as a calcium channel blocker. [, ] It exhibits a strong affinity for the dihydropyridine binding site on L-type calcium channels. [] In scientific research, Amlodipine is primarily utilized for its influence on vascular smooth muscle cells, making it valuable for studying cardiovascular processes and related conditions. []
Synthesis Analysis
One method for separating S-(-)-Amlodipine, the enantiomer primarily responsible for the pharmacological activity, from racemic Amlodipine involves using L-tartaric acid as an optical resolver and dimethylacetamide (DMAC) as a solvent. [] This method aims to improve separation yield and economic efficiency while enabling the mass production of S-(-)-Amlodipine. []
Chemical Reactions Analysis
Amlodipine's interaction with L-type calcium channels is a key chemical reaction defining its activity. [] It binds to the channel, inhibiting calcium ion influx. [] This binding, while specific, is influenced by factors like membrane potential and channel activation frequency. []
Mechanism of Action
Amlodipine acts by selectively inhibiting calcium ion influx across cell membranes, primarily targeting L-type calcium channels in vascular smooth muscle. [, ] This inhibition reduces intracellular calcium levels, leading to decreased contractility and relaxation of vascular smooth muscle cells. [] This mechanism results in vasodilation, reducing peripheral resistance and subsequently lowering blood pressure. [, ]
Physical and Chemical Properties Analysis
Amlodipine besylate exhibits a high oral bioavailability and a long elimination half-life. [] Its slow onset of action and recovery are attributed to the slow rates of association and dissociation with its binding site. [] Amlodipine is largely ionized at physiological pH. []
Applications
Cardiovascular Research: Amlodipine is frequently used to study hypertension, atherosclerosis, and other cardiovascular conditions due to its effect on vascular smooth muscle cells and blood pressure regulation. [, , , , ]
Endothelial Function Studies: Research investigates Amlodipine's role in improving endothelial function, particularly through its influence on nitric oxide bioavailability. [] Studies have explored its potential to enhance NO release and protect against oxidative stress, contributing to improved vascular health. []
Cellular Mechanisms of Calcium Channel Blockers: Amlodipine serves as a model compound for investigating the detailed mechanisms of calcium channel blockers. [] Research analyzes its interaction with L-type calcium channels, exploring factors affecting binding affinity and inhibitory action on calcium influx. []
Drug Combination Studies: Researchers use Amlodipine to investigate the efficacy and safety of combining it with other antihypertensive medications, such as angiotensin II receptor blockers (ARBs) or angiotensin-converting enzyme inhibitors (ACEIs). [, , , , ] These studies aim to identify synergistic effects and optimize blood pressure control.
Comparative Pharmacology: Amlodipine's properties are compared with other calcium channel blockers, like diltiazem and verapamil, to understand their distinct effects on blood pressure, heart rate, and potential side effects. [, ] These comparisons help researchers delineate the specific advantages and disadvantages of different calcium channel blockers for various cardiovascular conditions.
Future Directions
Investigating Enantiomer-Specific Effects: Further research is needed to understand the distinct pharmacological activities and potential advantages of the S-(-)-Amlodipine enantiomer. [] This could lead to the development of more selective and potentially safer therapeutic interventions.
Elucidating the Role of Amlodipine in Specific Cardiovascular Conditions: Investigating the detailed mechanisms by which Amlodipine influences conditions like atherosclerosis, heart failure, and stroke could provide valuable insights for targeted therapies. [, , , ]
Exploring Potential Benefits Beyond Blood Pressure Control: Given its antioxidant and anti-inflammatory properties, [] research can explore Amlodipine's potential in other areas like neuroprotection, kidney disease, and metabolic disorders.
Optimizing Combination Therapies: Further studies are needed to determine the most effective and safe combinations of Amlodipine with other medications, considering individual patient characteristics and potential drug interactions. [, , , , ]
Personalized Medicine Approaches: Investigating the impact of genetic variations on Amlodipine's efficacy and safety could pave the way for personalized treatment strategies. [] This approach aims to maximize therapeutic benefits while minimizing the risk of adverse effects.
Related Compounds
Cilnidipine
Compound Description: Cilnidipine is a long-acting calcium channel blocker prescribed to treat hypertension. It exhibits a slow onset but prolonged antihypertensive action, similar to Amlodipine [, ].
Relevance: Cilnidipine belongs to the same dihydropyridine calcium channel blocker class as Amlodipine. While both are efficacious in controlling blood pressure, Cilnidipine demonstrates a better tolerability profile with a lower incidence of adverse drug reactions, particularly ankle edema, palpitations, and weight gain []. Research suggests that Cilnidipine, as an N/L-type calcium channel blocker, might cause less activation of the renin-angiotensin system compared to Amlodipine, a conventional L-type channel blocker, potentially offering superior organ protection and antialbuminuric effects [].
Nifedipine
Compound Description: Nifedipine is a dihydropyridine calcium channel blocker used to treat hypertension and angina. Although structurally similar to Amlodipine, it differs in its pharmacokinetic and pharmacodynamic profile, exhibiting a more rapid onset and shorter duration of action [].
Relevance: Both Nifedipine and Amlodipine are dihydropyridine calcium channel blockers, but their binding kinetics differ, resulting in different durations of action []. While Amlodipine's prolonged action makes it suitable for once-daily dosing, Nifedipine, especially in its short-acting formulations, has raised concerns about potential adverse effects in patients with ischemic heart disease []. Nifedipine GITS, a long-acting formulation, has demonstrated anti-atherosclerotic effects similar to Amlodipine in clinical trials [].
Lacidipine
Compound Description: Lacidipine is a long-acting dihydropyridine calcium channel blocker used in managing hypertension. It has been shown to possess anti-atherosclerotic properties [].
Relevance: Like Amlodipine, Lacidipine belongs to the dihydropyridine calcium channel blocker class and shares its efficacy in treating hypertension. Both compounds are recognized for their anti-atherosclerotic effects. Specifically, Lacidipine has demonstrated efficacy in reducing the progression of intima-media thickness in clinical studies, supporting its role as an anti-atherosclerotic agent, similar to Amlodipine [].
Verapamil
Compound Description: Verapamil is a calcium channel blocker classified as a phenylalkylamine. Unlike dihydropyridine CCBs, Verapamil exhibits a heart-rate-lowering effect and has potential benefits in managing specific cardiovascular conditions such as post-myocardial infarction and diabetic nephropathy [].
Relevance: While both are calcium antagonists, Verapamil and Amlodipine differ in their classification, pharmacodynamic effects, and recommended uses. Amlodipine, a dihydropyridine CCB, primarily exerts its effects through vasodilation. Conversely, Verapamil, a non-dihydropyridine CCB, predominantly acts by slowing heart rate, making it potentially more suitable for conditions where heart rate control is crucial [, ].
Diltiazem
Compound Description: Diltiazem is a benzothiazepine calcium channel blocker used for hypertension and other cardiovascular conditions. It is known for its heart rate-lowering effects [].
Valsartan
Compound Description: Valsartan is an angiotensin II receptor blocker used to treat hypertension and heart failure. It is often prescribed as a combination therapy with other antihypertensive drugs [, , ].
Relevance: Valsartan and Amlodipine, while both antihypertensive agents, target different pathways to control blood pressure. Amlodipine, as a calcium channel blocker, primarily promotes vasodilation. In contrast, Valsartan, as an angiotensin II receptor blocker, inhibits the actions of angiotensin II, a hormone that constricts blood vessels. Clinical studies have compared the efficacy of Amlodipine and Valsartan in managing hypertension, with some indicating a greater blood pressure reduction with Amlodipine [, ]. Notably, a study demonstrated that a combination of Valsartan and Amlodipine provided enhanced protection against salt-induced brain injury in hypertensive rats compared to either drug alone [].
Olmesartan
Compound Description: Olmesartan is an angiotensin II receptor blocker used to treat hypertension. It is often combined with other antihypertensive medications for better blood pressure control [, ].
Relevance: Like Valsartan, Olmesartan operates as an angiotensin II receptor blocker, offering an alternative mechanism to Amlodipine's calcium channel blockade for managing hypertension. Combining Olmesartan with Amlodipine in a single-pill formulation has demonstrated superior blood pressure reduction compared to either drug alone in clinical trials, highlighting the potential benefits of combining different antihypertensive classes for enhanced efficacy [].
Benazepril
Compound Description: Benazepril is an angiotensin-converting enzyme (ACE) inhibitor used to manage hypertension and heart failure. Clinical trials have investigated its efficacy in combination with other antihypertensive agents [, ].
Relevance: Benazepril, as an ACE inhibitor, provides a different mechanism for blood pressure control compared to Amlodipine. While Amlodipine directly induces vasodilation, Benazepril works by inhibiting the formation of angiotensin II, a hormone that constricts blood vessels. A clinical trial, ACCOMPLISH, found that a combination of Benazepril and Amlodipine was more effective in preventing cardiovascular events in high-risk hypertensive patients compared to a combination of Benazepril and Hydrochlorothiazide [].
Hydrochlorothiazide (HCTZ)
Compound Description: Hydrochlorothiazide is a thiazide diuretic widely used as a first-line treatment for hypertension [, , ].
Relevance: Hydrochlorothiazide operates through a distinct mechanism from Amlodipine. While Amlodipine primarily reduces blood pressure through vasodilation, Hydrochlorothiazide lowers blood pressure by increasing urine output, thereby reducing blood volume. Although both are effective antihypertensive agents, clinical trials have suggested that Amlodipine might be associated with a more favorable lipid profile and potentially lower liver enzyme levels compared to Hydrochlorothiazide [].
Lisinopril
Compound Description: Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor commonly used to manage hypertension, heart failure, and to improve survival following a heart attack [].
Relevance: Lisinopril, being an ACE inhibitor, offers a different mechanism of action compared to Amlodipine, which is a calcium channel blocker. While Amlodipine primarily promotes vasodilation, Lisinopril works by inhibiting the formation of angiotensin II, a hormone that constricts blood vessels. Fixed-dose combinations of Amlodipine with either Lisinopril or Valsartan are commonly used in patients with coronary heart disease and hypertension [].
Fluvastatin
Compound Description: Fluvastatin is a statin medication used to lower cholesterol levels in the blood [].
Relevance: Fluvastatin, belonging to the statin class, operates through a different mechanism compared to Amlodipine. Fluvastatin inhibits the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol synthesis, thereby lowering cholesterol levels. In contrast, Amlodipine primarily acts as a calcium channel blocker, leading to vasodilation and blood pressure reduction. Research suggests that combining L-amlodipine with Fluvastatin may have synergistic effects in preventing hypertension development [].
Atorvastatin
Compound Description: Atorvastatin is a statin medication used to lower cholesterol levels in individuals with high cholesterol or at risk of cardiovascular disease [].
S-Amlodipine
Compound Description: S-Amlodipine is the pharmacologically active enantiomer of the racemic drug Amlodipine. It exhibits more potent calcium channel blocking activity compared to its R-enantiomer [, , ].
Relevance: S-Amlodipine is directly related to Amlodipine as its purified active enantiomer. While Amlodipine, as a racemic mixture, contains both S- and R-enantiomers, research indicates that S-Amlodipine is primarily responsible for the drug's therapeutic effects []. Consequently, S-Amlodipine is formulated as a single enantiomer drug to enhance efficacy and potentially minimize adverse effects associated with the inactive R-enantiomer.
Amiloride
Compound Description: Amiloride is a potassium-sparing diuretic used in combination with other medications to treat hypertension and heart failure. It helps to reduce blood pressure by promoting the excretion of sodium and water while retaining potassium [].
Relevance: Amiloride and Amlodipine represent different classes of antihypertensive agents, each working through distinct mechanisms. While Amlodipine primarily causes vasodilation, Amiloride acts as a diuretic, increasing urine output to lower blood volume and, consequently, blood pressure. Although both medications can be used in combination to treat hypertension, a study indicated that Amlodipine combined with Telmisartan might be more effective in improving the function and structure of large arteries compared to Amlodipine combined with Amiloride, suggesting a potentially greater benefit in delaying atherosclerosis progression [].
Telmisartan
Compound Description: Telmisartan is an angiotensin II receptor blocker commonly prescribed to manage hypertension. Like other drugs in its class, it acts by blocking the action of angiotensin II, a hormone that constricts blood vessels [, ].
Relevance: Telmisartan, as an angiotensin II receptor blocker, provides an alternative mechanism for blood pressure control compared to Amlodipine, a calcium channel blocker. A study comparing the effects of Amlodipine combined with Telmisartan versus Amlodipine combined with Amiloride on carotid atherosclerosis in hypertensive patients suggested that while both combinations effectively lower blood pressure, the Amlodipine-Telmisartan combination might offer a greater benefit in delaying atherosclerosis progression due to its superior effects on large artery function and structure [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
APC-200 has demonstrated the ability to inhibit reactive oxygen species (ROS) formation specifically in prostate cancer cells and thereby blocks inflammation and androgen induced oxidative stress. Whereas acute inflammation is important for host defense, chronic inflammation contributes to tumor growth, progression to castrate resistant tumors and metastatic progression. In animal studies conducted to date, APC-200 was not only an excellent inhibitor of chronic inflammation, but also significantly delayed prostate cancer progression and increased survival in animal disease models. APC-200 is being developed as an orally administered drug and is in late-stage preclinical development.
APC-0576 is an (S,S)-isomer which inhibits NF-kappaB-dependent gene activation. APC-0576 may prevent pro-inflammatory cytokine-induced chemokine production in human endothelial cells.
APC-300 is a natural compound that, in pre-clinical studies, has been shown to not only inhibit the growth, but also stimulates the death of human prostate cancer cells. APC-300 is a small molecule signal transduction inhibitor that acts as an anti-inflammatory agent and blocks prostate cancer progression in in vivo models of the disease. In addition to prostate cancer, APC-300 has also demonstrated efficacy in disease models of human melanoma and pancreatic cancer. Adamis believes that APC-300 may have potential applications in the treatment of several tumor types. APC-300 is currently in preclinical development.
Apcin is an inhibitor of the E3 ligase activity of the mitotic anaphase-promoting complex/cyclosome (APC/C). Apcin competitively binds to Cdc20 and prevents substrate interaction and ubiquitylation required for continuation of mitosis. Apcin enhances the effect of the APC/C inhibitor N-4-tosyl-L-arginine methyl ester (TAME;) and its prodrug, proTAME, leading to an increase in the number of cells in mitosis, a longer mitotic duration, and greater stabilization of cyclin B1, cycB1-NT, securin, and cyclin A2.1 Apcin, in combination with proTAME, synergistically increases apoptosis in multiple myeloma cells. Apcin is an inhibitor of the anaphase-promoting complex/cyclosome (APC/C). It acts by blocking mitotic exit and being synergistically amplified by co-addition of Ts-Arg-OMe.